molecular formula C15H19F3N6O3S B2621221 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034517-89-8

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2621221
CAS No.: 2034517-89-8
M. Wt: 420.41
InChI Key: RJPJGKYHGIWNCE-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that features a trifluoromethoxy group, a triazine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with dimethylamine under controlled conditions to form 4,6-bis(dimethylamino)-1,3,5-triazine.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethylating agents.

    Sulfonamide Formation: The final step involves the reaction of the triazine derivative with 4-(trifluoromethoxy)benzenesulfonyl chloride to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazine ring or the trifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It is used in the production of agrochemicals, such as herbicides and pesticides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy group and the triazine ring play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions that enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl Phenyl Sulfone: This compound is used as a trifluoromethylating agent and has similar applications in organic synthesis.

    Trifluoromethyl Ketones: These compounds are valuable synthetic targets and intermediates in the construction of fluorinated pharmaceuticals.

Uniqueness

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is unique due to the combination of its trifluoromethoxy group, triazine ring, and sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F3N6O3S/c1-23(2)13-20-12(21-14(22-13)24(3)4)9-19-28(25,26)11-7-5-10(6-8-11)27-15(16,17)18/h5-8,19H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPJGKYHGIWNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F3N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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